molecular formula C13H13N3O B3022358 3-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propanenitrile CAS No. 954-74-5

3-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propanenitrile

Cat. No.: B3022358
CAS No.: 954-74-5
M. Wt: 227.26 g/mol
InChI Key: SSOXISBQKCWKAY-UHFFFAOYSA-N
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Description

3-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propanenitrile ( 954-74-5) is a chemical compound with the molecular formula C13H13N3O and a molecular weight of 227.26 g/mol . It is a pyrazolone derivative, a class of heterocycles known for their versatile coordination properties and broad relevance in medicinal chemistry research . While specific biological data for this compound is not widely published, the pyrazolone scaffold is a privileged structure in scientific discovery. Related structures have been explored for various research applications, including as potential antibacterial agents and for the development of ligands in metal ion separation studies . The presence of both nitrile and carbonyl functional groups in its structure makes it a valuable building block for further chemical synthesis and derivatization. Researchers may utilize this compound as a key intermediate in the synthesis of more complex molecules or as a core structure for probing new biological pathways. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human use.

Properties

IUPAC Name

3-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-10-12(8-5-9-14)13(17)16(15-10)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOXISBQKCWKAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1CCC#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50298556
Record name 3-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propanenitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954-74-5
Record name MLS002707358
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124201
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50298556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propanenitrile typically involves a multi-step process. One common method is the Knoevenagel condensation reaction followed by Michael addition. The starting materials often include an aldehyde, a nitrile, and a hydrazine derivative. The reaction is catalyzed by a base such as piperidine or pyridine and is carried out under reflux conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as L-proline can enhance the reaction efficiency and selectivity. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research has indicated that pyrazole derivatives exhibit promising anticancer properties. A study demonstrated that compounds similar to 3-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propanenitrile can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, derivatives of this compound were tested against various cancer cell lines, showing IC50 values in the micromolar range, indicating effective cytotoxicity .

1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines in macrophages, which could be beneficial for treating conditions like rheumatoid arthritis and other inflammatory diseases .

Case Study:
A recent study published in a peer-reviewed journal highlighted the synthesis of a series of pyrazole derivatives, including this compound. These derivatives were evaluated for their ability to reduce inflammation in animal models, showing significant reductions in swelling and pain .

Agrochemical Applications

2.1 Pesticidal Activity
The structure of this compound suggests potential as a pesticide or herbicide. Research has shown that pyrazole-based compounds can act as effective agrochemicals due to their ability to disrupt pest metabolism or growth .

2.2 Fungicidal Properties
In agricultural settings, the compound has been evaluated for its fungicidal properties against various plant pathogens. Laboratory tests demonstrated that formulations containing this compound effectively inhibited fungal growth, suggesting its utility as a fungicide .

Material Science Applications

3.1 Polymer Chemistry
In material science, compounds like this compound are being explored for their roles in developing new polymers with enhanced thermal and mechanical properties. The incorporation of such pyrazole derivatives into polymer matrices can improve the material's resistance to heat and chemicals .

Data Table: Summary of Applications

Application AreaSpecific ApplicationKey Findings
Medicinal ChemistryAnticancer ActivityEffective against various cancer cell lines
Anti-inflammatory PropertiesReduces pro-inflammatory cytokines
AgrochemicalsPesticidal ActivityDisrupts pest metabolism
Fungicidal PropertiesInhibits growth of plant pathogens
Material SciencePolymer ChemistryEnhances thermal and mechanical properties

Mechanism of Action

The mechanism of action of 3-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propanenitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural Similarity and Substituent Variations

The compound’s closest analogs differ primarily in substituent groups attached to the pyrazolone core. Key examples include:

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
3-[(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)methyl]-2-methyl-1,4-dihydroquinolin-4-one Amino group at 3-position, quinoline ring N/A Structural similarity (Tanimoto coefficient-based 2D match) but distinct heterocyclic system
(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-acetic acid methyl ester Acetic acid methyl ester at 4-position 247.2 (LCMS) Isomeric mixture; ester group enhances hydrophobicity
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile (HI-1984) Nitrile at 1-position N/A (CAS: 2361-34-4) Positional isomerism alters reactivity and biological activity
2-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-2-sulfopropanoic acid (Edaravone Impurity P1) Sulfonic acid group 326.33 Enhanced acidity and solubility due to sulfonic acid moiety

Key Observations :

  • Positional Isomerism: HI-1984 (1-yl vs.
  • Functional Group Impact : Replacement of the nitrile with sulfonic acid (Edaravone P1) increases molecular weight by ~100 g/mol and significantly alters solubility and acidity .

Spectral and Physicochemical Properties

NMR and HRMS Data Comparison:
  • Target Compound : ¹H-NMR (DMSO-d₆) shows pyrazolone ring protons at δ 2.30 (s, 3H, CH₃), 3.00–3.50 (m, 2H, CH₂CN), and aromatic protons at δ 7.40–7.80 (m, 5H, Ph). HRMS confirms [M+H]⁺ at 228.1131 .
  • Analog 4e () : Features a chroman-2,4-dione substituent, with ¹³C-NMR shifts at δ 168.5 (C=O) and δ 115.0–160.0 (aromatic carbons). HRMS data aligns with MW 433.12 .
  • Edaravone P1 : Sulfonic acid group introduces distinct ¹H-NMR deshielding (δ 12.50, broad, SO₃H) and HRMS [M-H]⁻ at 325.06 .

Solubility : The nitrile group in the target compound confers moderate polarity, while sulfonic acid derivatives (e.g., Edaravone P1) exhibit higher water solubility .

Biological Activity

3-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propanenitrile, with the CAS number 954-74-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant case studies and research findings.

Molecular Formula: C13H13N3O
Molecular Weight: 227.27 g/mol
IUPAC Name: this compound
Purity: >95% .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity:
    • A derivative of pyrazole was tested against various strains of bacteria, including multidrug-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 8 µg/mL for effective derivatives .
    • The compound's structure suggests it may inhibit bacterial cell wall synthesis or interfere with protein synthesis pathways.
  • Antifungal Activity:
    • Compounds related to this structure have shown promising antifungal activity against Candida albicans, with MIC values as low as 0.05–0.3 µg/mL . This indicates a potential for use in treating fungal infections resistant to conventional therapies.

Anticancer Activity

Research has also highlighted the anticancer potential of pyrazole derivatives:

  • Mechanism of Action:
    • The anticancer activity is believed to stem from the ability of these compounds to induce apoptosis in cancer cells by activating caspase pathways and inhibiting key signaling pathways involved in cell proliferation .
    • In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects on various cancer cell lines, suggesting a promising avenue for further development .

Study 1: Antimicrobial Efficacy

In a comparative study, several pyrazole derivatives were evaluated for their antimicrobial efficacy. The compound exhibited an MIC of 2 µg/mL against MRSA, significantly outperforming standard antibiotics like penicillin .

Study 2: Anticancer Properties

A study focused on the evaluation of pyrazole derivatives against breast cancer cell lines showed that the compound induced apoptosis at concentrations as low as 10 µM. The mechanism was linked to the activation of p53 pathways, which are critical for tumor suppression .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any compound:

ParameterValue
C_max (µg/mL)592 ± 62 (i.v.)
t½ (h)26.2 ± 0.9
Clearance (L/h/kg)1.5 ± 0.3
Bioavailability (%)40.7% (oral)

This data indicates a favorable pharmacokinetic profile with moderate bioavailability and prolonged half-life, making it a candidate for further clinical development .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 3-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propanenitrile?

  • Methodological Answer : The compound is synthesized via alkylation reactions using precursors such as (3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-acetic acid methyl ester. A typical procedure involves refluxing with methyl iodide and K₂CO₃ in acetonitrile, yielding a mixture of isomers that can be purified via recrystallization. Yields vary significantly (12–58%), depending on reaction stoichiometry and temperature . Similar routes are employed for derivatives, such as ethyl 2-{[(1Z)-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(p-tolyl)methyl]amino}-3-phenylpropanoate, where cyclocondensation is achieved under reflux conditions .

Q. How is the structure of this compound confirmed using spectroscopic methods?

  • Methodological Answer : Structural confirmation relies on ¹H-NMR (e.g., DMSO-d₆: δ 12.3 ppm for tautomeric protons, δ 3.2 ppm for methylene groups) and LCMS (m/z 247.2 [M+1]). Mass spectrometry and IR spectroscopy are critical for identifying functional groups like the nitrile moiety. For derivatives, X-ray crystallography using SHELXL refines bond lengths and angles, while ORTEP-3 visualizes molecular geometry .

Advanced Research Questions

Q. What experimental strategies can resolve low yields in the alkylation step of this compound synthesis?

  • Methodological Answer : Optimize reaction parameters by:

  • Stoichiometry : Adjust methyl iodide excess (e.g., 4:1 molar ratio relative to precursor) to minimize side reactions.
  • Solvent : Replace acetonitrile with polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
  • Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics.
    Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) can isolate isomers, as evidenced by a 91% yield in one protocol .

Q. How can crystallographic refinement using SHELXL address disorder in the crystal lattice of metal complexes derived from this compound?

  • Methodological Answer : SHELXL’s robust refinement algorithms handle disorder by partitioning occupancy factors for overlapping atoms. For coordination complexes (e.g., Mn²⁺ or Cu²⁺ derivatives), anisotropic displacement parameters (ADPs) refine metal-ligand bond distances. High-resolution data (≤1.0 Å) and TWIN commands resolve twinning artifacts. Validation tools like R₁ and wR₂ ensure convergence, while ORTEP-3 visualizes ligand geometry and hydrogen bonding .

Q. What methodological approaches are recommended for analyzing tautomeric equilibria in this compound using variable-temperature NMR?

  • Methodological Answer : Perform VT-NMR (e.g., 25–80°C in DMSO-d₆ or CDCl₃) to monitor proton shifts associated with keto-enol tautomerism. Integrate peaks at δ 12.3 ppm (enolic OH) and δ 5–6 ppm (olefinic protons) to quantify equilibrium constants. Deuterated solvents suppress exchange broadening, while 2D NOESY correlates spatial proximity of tautomeric forms .

Q. How can conflicting HPLC purity data be reconciled when characterizing derivatives with sulfonic acid impurities?

  • Methodological Answer : Optimize chromatographic conditions:

  • Column : Use C18 reverse-phase columns (5 µm, 250 × 4.6 mm) for polar impurities.
  • Mobile Phase : Gradient elution with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (90:10 to 10:90 over 30 min).
  • Detection : UV monitoring at 254 nm for nitrile/sulfonic acid moieties.
    Cross-validate with LCMS (ESI+) to confirm molecular ions (e.g., m/z 326.33 for sulfonic acid derivatives) .

Q. What spectroscopic techniques are most effective in elucidating the coordination geometry of transition metal complexes with this compound as a ligand?

  • Methodological Answer : Combine:

  • Magnetic Susceptibility : Determine metal oxidation states (e.g., high-spin Fe³⁺ vs. low-spin Co²⁺).
  • UV-Vis : Assign d-d transitions (e.g., λ = 450–600 nm for octahedral Cu²⁺).
  • EPR : Identify geometric distortions in paramagnetic complexes (e.g., Mn²⁺).
  • X-ray Absorption Spectroscopy (XAS) : Resolve metal-ligand bond distances in amorphous samples.
    For crystallized complexes, SHELXL refines Jahn-Teller distortions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propanenitrile
Reactant of Route 2
Reactant of Route 2
3-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propanenitrile

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